4-bromo-1-(4-chlorobenzyl)-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole
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Overview
Description
4-[4-BROMO-1-(4-CHLOROBENZYL)-3-(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-5-YL]-2-METHOXYPHENYL METHYL ETHER is a complex organic compound characterized by its unique structure, which includes bromine, chlorine, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-BROMO-1-(4-CHLOROBENZYL)-3-(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-5-YL]-2-METHOXYPHENYL METHYL ETHER typically involves multiple steps, including the formation of the pyrazole ring, introduction of the bromine and chlorine substituents, and the attachment of the methoxy groups. Common reagents used in these reactions include bromine, chlorine, and methoxybenzene derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize reaction conditions, reduce production costs, and ensure consistent quality. Techniques such as high-performance liquid chromatography (HPLC) are employed for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
4-[4-BROMO-1-(4-CHLOROBENZYL)-3-(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-5-YL]-2-METHOXYPHENYL METHYL ETHER undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: Halogen atoms (bromine and chlorine) can be substituted with other groups under appropriate conditions .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions (e.g., sodium methoxide). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents such as dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions can introduce new functional groups such as alkyl or aryl groups .
Scientific Research Applications
4-[4-BROMO-1-(4-CHLOROBENZYL)-3-(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-5-YL]-2-METHOXYPHENYL METHYL ETHER has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 4-[4-BROMO-1-(4-CHLOROBENZYL)-3-(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-5-YL]-2-METHOXYPHENYL METHYL ETHER involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(bromomethyl)-3-methoxybenzoate: Shares structural similarities but lacks the pyrazole ring and additional substituents.
Organochlorine compounds: Contain chlorine atoms and exhibit similar chemical properties but differ in their overall structure and applications .
Uniqueness
4-[4-BROMO-1-(4-CHLOROBENZYL)-3-(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-5-YL]-2-METHOXYPHENYL METHYL ETHER is unique due to its combination of bromine, chlorine, and methoxy groups, as well as the presence of the pyrazole ring.
Properties
Molecular Formula |
C26H24BrClN2O4 |
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Molecular Weight |
543.8 g/mol |
IUPAC Name |
4-bromo-1-[(4-chlorophenyl)methyl]-3,5-bis(3,4-dimethoxyphenyl)pyrazole |
InChI |
InChI=1S/C26H24BrClN2O4/c1-31-20-11-7-17(13-22(20)33-3)25-24(27)26(18-8-12-21(32-2)23(14-18)34-4)30(29-25)15-16-5-9-19(28)10-6-16/h5-14H,15H2,1-4H3 |
InChI Key |
VUWRDRBGKJBWFG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C(=NN2CC3=CC=C(C=C3)Cl)C4=CC(=C(C=C4)OC)OC)Br)OC |
Origin of Product |
United States |
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